

Key MS Identification Parameters for Rehmaionoside B

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Compound Focus: Rehmaionoside B

CAS No.: 104056-83-9

Cat. No.: S640531

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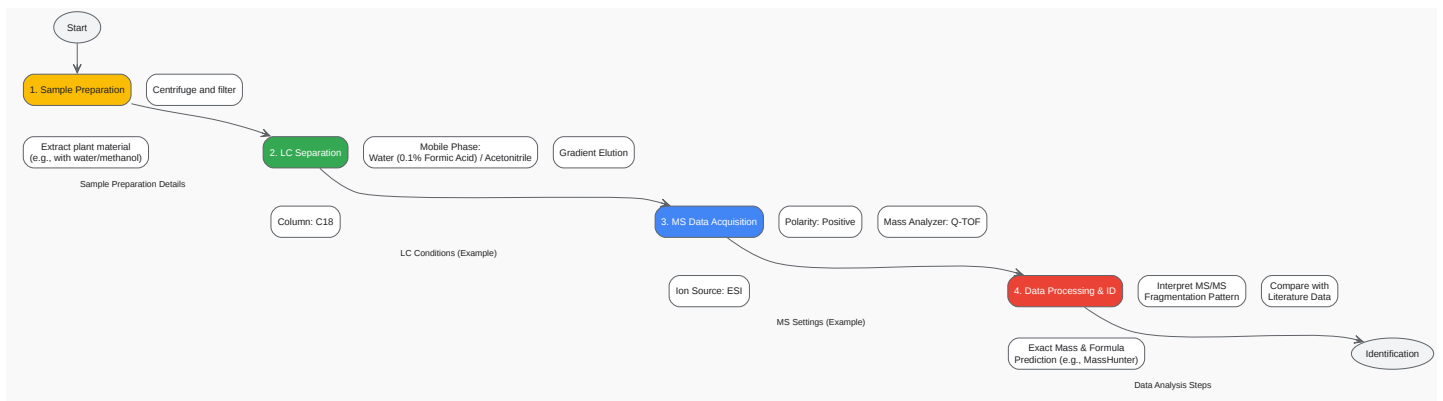
The table below summarizes the primary mass spectrometry data used to characterize **Rehmaionoside B**, as found in the current literature [1] [2].

Parameter	Specification / Observed Value
Molecular Formula	C ₁₉ H ₃₄ O ₈ [1] [2]
Ionization Mode	Positive Ion Mode [1] [2]
Observed Adduct	[M+Na] ⁺ [1] [2]
Accurate Mass ([M+Na] ⁺)	<i>m/z</i> 413.2149 [1] [2]

| **Characteristic MS/MS Fragments** | *m/z* 211.1692 (loss of C₆H₁₀O₅, e.g., glucose) [1] [2] *m/z* 193.1592 (further loss of H₂O) [1] [2] *m/z* 175.1484 (further loss of H₂O) [1] [2] |

General Experimental Workflow

Based on the methodologies described in the search results, the following workflow outlines the key steps for identifying **Rehmaionoside B** from a *Rehmanniae Radix* sample.



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Workflow for identifying **Rehmaionoside B** from sample to data analysis.

Detailed Methodology

Here is a more detailed breakdown of the experimental protocols, compiled from the search results:

- **Sample Origin & Preparation:** **Rehmaionoside B** is a constituent of *Rehmannia glutinosa* roots (*Rehmanniae Radix*) [1] [2] [3]. The plant material is typically dried, powdered, and extracted with a

solvent like water or methanol. The extract is then centrifuged and the supernatant is filtered prior to injection into the LC-MS system [4].

- **Liquid Chromatography (LC) Conditions:** While specific gradients may vary, one study used a Waters HSS T3 column (1.7 μm , 2.1 \times 100 mm) at 35°C. Separation was achieved using a gradient of water with 0.1% formic acid (A) and acetonitrile (B) at a flow rate of 0.3 mL/min [5].
- **Mass Spectrometry (MS) Analysis:**
 - **Instrumentation:** Ultra-high-performance liquid chromatography coupled to a quadrupole time-of-flight tandem mass spectrometer (UHPLC-Q-TOF-MS) is a commonly used platform for this identification [1] [4] [2].
 - **Ionization:** Analysis is performed in positive electrospray ionization (ESI+) mode [1] [2].
 - **Data Acquisition:** The method involves acquiring full-scan MS data to determine the accurate mass of the molecular ion, followed by MS/MS or tandem mass spectrometry on selected ions to reveal their fragmentation patterns [1] [2].
- **Data Interpretation:**
 - The molecular formula is predicted using software (e.g., MassHunter) based on the accurate mass of the $[M+Na]^+$ ion, typically with a mass error threshold of within 10 ppm [1] [2].
 - The structure is confirmed by interpreting the MS/MS spectrum. The key fragments for **Rehmaionoside B** indicate a loss of a glucose unit (162 Da), resulting in the ion at m/z 211.1692, followed by sequential losses of water molecules (18 Da each) [1] [2].

Known Isomers and Related Compounds

Rehmaionoside B has an isomer, **Rehmaionoside A**, which shares the same molecular formula and similar MS behavior, making them challenging to distinguish by MS alone [1] [2]. The search results also mention other related glycosides in *Rehmanniae Radix*, such as oxy**rehmaionoside B**, which has a different molecular formula ($\text{C}_{19}\text{H}_{34}\text{O}_9$) and thus a different accurate mass [1] [2].

Limitations and Next Steps

The information available provides a solid foundation for identifying **Rehmaionoside B**. However, for a complete quantitative analytical method, you would need to establish a calibration curve using a pure standard, which was not detailed in the search results.

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